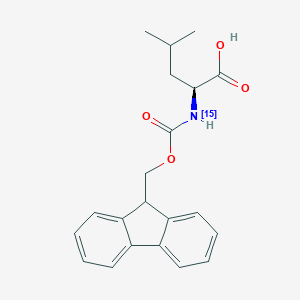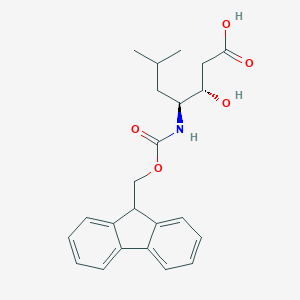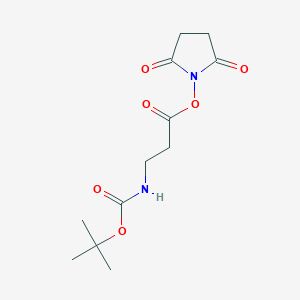
Boc-Beta-Ala-OSu
Descripción general
Descripción
Boc-Beta-Ala-OSu, also known as Boc-b-alanine N-hydroxysuccinimide ester, is a white to off-white powder . It is used as a reactant involved in the synthesis of Muramyldipeptide analogs via solid-phase synthesis, Microcin C analogs for use as antibacterials, and Lipid I and nucleoside diphosphate peptide derivatives via N-methylimidazolium chloride catalyzed coupling .
Molecular Structure Analysis
Boc-Beta-Ala-OSu has a molecular formula of C12H18N2O6 . Its molecular weight is 286.28 g/mol . The InChI string representation of its structure is InChI=1S/C12H18N2O6/c1-12(2,3)19-11(18)13-7-6-10(17)20-14-8(15)4-5-9(14)16/h4-7H2,1-3H3,(H,13,18) .
Physical And Chemical Properties Analysis
Boc-Beta-Ala-OSu is a white to off-white powder . It has a molecular weight of 286.28 g/mol . Its density is 1.282 g/cm3 . The melting point is 100-101°C .
Aplicaciones Científicas De Investigación
Peptide Design and Structure
Boc-Beta-Ala-OSu plays a crucial role in the design of peptides, particularly in the construction of beta-hairpin structures. For instance, the synthetic nonapeptide Boc-Leu-Phe-Val-(D)Pro-(L)Pro-(D)Ala-Leu-Phe-Val-OMe was constructed to achieve a beta-hairpin structure containing a central three-residue loop. This design was based on expanding a two-residue loop in a peptide beta-hairpin, demonstrating the utility of Boc-Beta-Ala-OSu in peptide engineering (Rai, Raghothama, & Balaram, 2006).
Amyloid-like Fibril Formation
Boc-Beta-Ala-OSu is significant in the study of amyloid-like fibrils. The model tripeptide Boc-beta-Ala(1)-Aib(2)-beta-Ala(3)-OMe forms an infinite parallel beta-sheet structure through intermolecular interactions. This finding is crucial for understanding neurodegenerative diseases causing amyloid aggregates (Maji, Drew, & Banerjee, 2001).
Proteomics and Biochemical Analysis
In proteomics, Boc-Ala-OSu is used in TAG-TMTpro, a novel approach for quantitative proteomic studies. This technique involves introducing Ala residues to peptides prior to labeling, significantly enhancing the analytical capabilities in proteomic research (Wu, Shen, & Zhang, 2022).
Conformational Studies of Peptides
Boc-Beta-Ala-OSu aids in the conformational analysis of peptides. For instance, the study of the conformation of a 16-residue zervamicin IIA analog peptide, containing a Boc group, helped in understanding the peptide's structural features, like 3(10)-helix, alpha-helix, and beta-bend ribbon (Karle, Flippen-Anderson, Sukumar, & Balaram, 1987).
Hydrophobic Interactions and Peptide Stability
Boc-Beta-Ala-OSu also plays a role in understanding the influence of hydrophobic interactions on peptide stability. The synthesis and X-ray crystal structure analysis of peptides incorporating beta-Ala, such as Boc-beta-Ala-Pda, provided insights into how hydrophobic interactions affect peptide conformation (Thakur & Kishore, 2001).
Direcciones Futuras
While specific future directions for Boc-Beta-Ala-OSu are not detailed in the search results, research into the self-assembly of peptides, including those similar to Boc-Beta-Ala-OSu, is ongoing . These studies have applications in nanobiotechnology, material science, medicinal chemistry, drug delivery, gene expression, tissue engineering, biosensors, smart materials, and devices .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O6/c1-12(2,3)19-11(18)13-7-6-10(17)20-14-8(15)4-5-9(14)16/h4-7H2,1-3H3,(H,13,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWATMRQKCTKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443523 | |
| Record name | Boc-Beta-Ala-OSu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Beta-Ala-OSu | |
CAS RN |
32703-87-0 | |
| Record name | Boc-Beta-Ala-OSu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

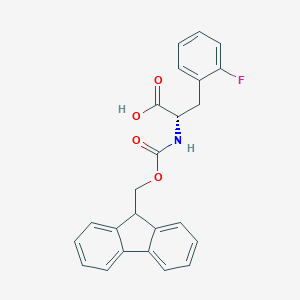
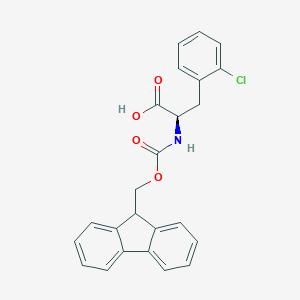
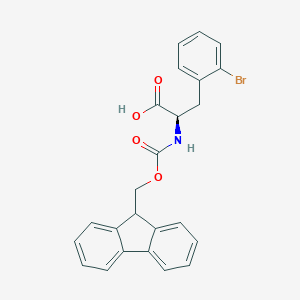
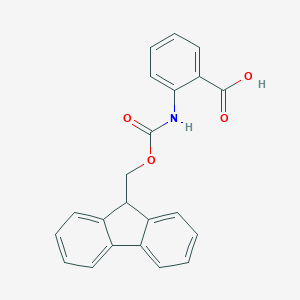


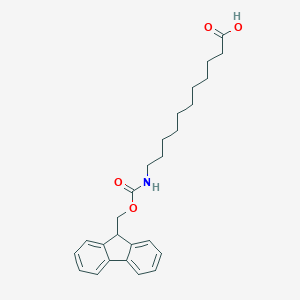
![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)
![Fmoc-[D]Gly-OH](/img/structure/B558005.png)
